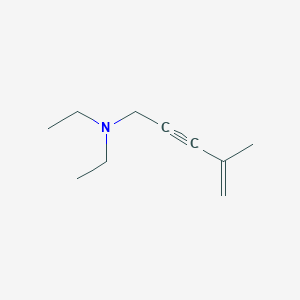

N,N-diethyl-4-methylpent-4-en-2-yn-1-amine

描述

Contextualization of Alkynyl and Alkenyl Amine Chemistry within Modern Organic Synthesis

Alkynyl and alkenyl amines are highly valued building blocks in contemporary organic synthesis. The presence of the electron-rich amine functionality, in conjunction with the reactive π-systems of the alkyne and alkene, imparts a unique chemical character to these molecules. Propargylamines, a class of compounds characterized by an amino group attached to a propargyl moiety (a C≡C-CH₂- group), are particularly noteworthy. researchgate.netphytojournal.comacs.org They serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals and natural products. researchgate.net

The synthesis of these amines is often achieved through powerful multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling reaction. phytojournal.com This atom-economical process allows for the efficient construction of propargylamines from readily available starting materials. phytojournal.com The reactivity of the enyne moiety allows for a diverse range of subsequent transformations, including cyclization, addition, and cross-coupling reactions, making these compounds key strategic intermediates in the synthesis of complex molecules.

Rationale for Comprehensive Academic Investigation of N,N-diethyl-4-methylpent-4-en-2-yn-1-amine

This compound (a tertiary propargylamine) presents a compelling case for detailed academic investigation due to its unique structural features. The molecule incorporates a terminal alkyne, a trisubstituted alkene, and a tertiary amine, offering multiple sites for selective chemical modification. The diethylamino group can influence the reactivity of the molecule through its electronic and steric properties.

A comprehensive study of this specific compound would contribute to a deeper understanding of the interplay between these functional groups and their influence on the molecule's reactivity and potential applications. Furthermore, the exploration of its synthetic pathways and the characterization of its spectroscopic properties would provide valuable data for the broader field of enyne amine chemistry. Such research could unveil novel synthetic methodologies and potentially lead to the discovery of new compounds with interesting biological or material properties.

Scope and Objectives of the Detailed Research Outline

This article aims to provide a thorough and scientifically accurate overview of this compound. The primary objectives are to:

Detail the chemical and physical properties of the compound.

Propose a viable synthetic route for its preparation.

Predict and analyze its characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Establish a clear rationale for its academic investigation based on its structural attributes and the known importance of related compounds.

All information presented is based on established principles of organic chemistry and data available for structurally analogous compounds, given the limited specific literature on this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily computed and sourced from the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 28885-03-2 |

| SMILES | CCN(CC)CC#CC(=C)C |

| InChI | InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3 |

| InChIKey | CKUVOEXGECEACZ-UHFFFAOYSA-N |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the A³ coupling reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal such as copper or gold.

For the synthesis of the target molecule, the following starting materials would be required:

Aldehyde: Formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde)

Amine: Diethylamine (B46881)

Alkyne: 2-methyl-1-buten-3-yne

The reaction would proceed via the in-situ formation of an iminium ion from formaldehyde and diethylamine, which is then attacked by the acetylide generated from 2-methyl-1-buten-3-yne in the presence of the catalyst.

Spectroscopic Data (Predicted)

Due to the lack of specific experimental spectra for this compound in the scientific literature, the following data is predicted based on the known spectroscopic characteristics of its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (on alkene) | 1.7-1.9 | Singlet | 3H |

| =CH₂ (alkene) | 4.8-5.2 | Two singlets | 2H |

| -CH₂-N | 3.3-3.5 | Singlet | 2H |

| -N(CH₂CH₃)₂ | 2.4-2.6 | Quartet | 4H |

| -N(CH₂CH₃)₂ | 1.0-1.2 | Triplet | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (on alkene) | 20-25 |

| =C H₂ (alkene) | 115-125 |

| =C (CH₃)₂ (alkene) | 135-145 |

| -C ≡C- | 80-90 |

| -C≡C - | 85-95 |

| -C H₂-N | 45-55 |

| -N(C H₂CH₃)₂ | 40-50 |

| -N(CH₂C H₃)₂ | 10-15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡C stretch (alkyne) | 2100-2260 | Weak to medium |

| C=C stretch (alkene) | 1640-1680 | Medium |

| C-H stretch (sp³ C-H) | 2850-3000 | Medium to strong |

| C-H bend (alkene) | 890 | Strong |

| C-N stretch | 1000-1250 | Medium |

As a tertiary amine, no N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. pressbooks.pubntu.edu.sg

Molecular Ion (M⁺): m/z = 151

Major Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation. jove.com A prominent fragment would be expected at m/z = 86, corresponding to the loss of a C₅H₅ radical. Another possible fragmentation would be the loss of an ethyl radical, leading to a fragment at m/z = 122.

Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-4-methylpent-4-en-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVOEXGECEACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365813 | |

| Record name | N,N-diethyl-4-methylpent-4-en-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28885-03-2 | |

| Record name | N,N-diethyl-4-methylpent-4-en-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Diethyl 4 Methylpent 4 En 2 Yn 1 Amine and Its Structural Analogs

Stereoselective and Enantioselective Synthetic Routes to N,N-diethyl-4-methylpent-4-en-2-yn-1-amine

The creation of specific stereoisomers of this compound, a molecule possessing a chiral center at the carbon bearing the amine group, necessitates the use of asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer over the other, a critical consideration in the synthesis of biologically active compounds.

Asymmetric Allylic Amination Strategies Utilizing the En-yne Scaffold

Asymmetric allylic amination (AAA) stands out as a powerful method for the enantioselective formation of C-N bonds. For a molecule like this compound, this strategy could be envisioned through the reaction of a suitable en-yne precursor with diethylamine (B46881) in the presence of a chiral transition metal catalyst. Palladium-catalyzed AAA is a well-established method for synthesizing chiral allylic amines. organic-chemistry.org This approach often utilizes vinyl cyclic carbonates and unactivated aromatic amines, achieving high enantioselectivity. organic-chemistry.org For the target molecule, a similar strategy could be adapted using a modular precursor that, upon reaction, reveals the desired en-yne amine structure.

Rhodium-catalyzed hydroamination of allenes represents another atom-economical approach to chiral allylic amines. nih.gov This method can achieve exclusive branched selectivity and excellent enantioselectivities using a rhodium(I)/Josiphos catalyst system. nih.gov A synthetic route to this compound could potentially involve an allene (B1206475) precursor that, upon hydroamination with diethylamine, yields the target structure.

Recent advancements have also demonstrated the utility of iridium catalysts. An efficient Ir-catalyzed asymmetric allylic amination of alkyl-substituted allylic carbonates with pyridones has been shown to produce derivatives with a stereocenter α to the nitrogen atom in excellent yields and enantioselectivity (up to 99% yield, 95% ee). wikipedia.org Adapting such a system to an en-yne substrate with diethylamine as the nucleophile could provide a direct route to the desired chiral amine.

A summary of catalyst systems and their performance in analogous asymmetric amination reactions is presented below.

| Catalyst System | Nucleophile | Substrate Type | Enantioselectivity (ee) | Reference |

| Palladium / (S)-SEGPHOS | Ureas | 1,3-Enynes | High | organic-chemistry.org |

| Rhodium(I) / Josiphos | Benzophenone imine | Allenes | up to 95% | nih.gov |

| Iridium / Krische complex | Pyridones | Allylic carbonates | up to 95% | wikipedia.org |

| Palladium / Chiral Ligand | N-Heteroaromatics | Vinylethylene carbonate | up to 99% | rsc.org |

Chiral Auxiliary and Organocatalyst-Controlled Approaches for Amine and En-yne Stereogenicity

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. libretexts.org For the synthesis of this compound, a chiral auxiliary could be attached to the amine or a precursor, guiding the formation of the chiral center.

A well-established strategy involves the use of sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). The diastereoselective addition of metal acetylides to chiral N-tert-butanesulfinyl imines is a robust method for synthesizing chiral propargylic amines. acs.org This approach could be applied by first condensing a suitable aldehyde with Ellman's auxiliary to form a chiral imine. Subsequent addition of the lithium salt of 3-methyl-3-buten-1-yne would yield the N-sulfinyl-protected amine with high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine, which can be subsequently diethylated. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for asymmetric synthesis. The enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, catalyzed by a BINOL-based chiral phosphoric acid, provides access to chiral β-keto N-Boc-propargylamines in high yields and enantioselectivities. organic-chemistry.orgbohrium.com A synthetic pathway leveraging this could involve a precursor to the en-yne moiety that participates in an organocatalyzed reaction to establish the chiral amine center.

The table below illustrates the effectiveness of various chiral auxiliaries and organocatalysts in the synthesis of chiral amines and related structures.

| Method | Catalyst/Auxiliary | Substrate | Diastereo/Enantioselectivity | Reference |

| Chiral Auxiliary | Ellman's Auxiliary | Aldehyde/Alkyne | High dr | acs.orgnih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Enamide/N,O-Acetal | up to 95% ee | organic-chemistry.orgbohrium.com |

| Organocatalysis | Bifunctional Catalyst | Nitroalkane/Enyne | Excellent ee | acs.org |

Chemoenzymatic Methods for Enantiopure Precursors of this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. Enzymes can be used to resolve racemic mixtures or to create chiral building blocks from prochiral starting materials. For the target molecule, an enzymatic kinetic resolution of a racemic precursor amine could be employed. For instance, amine oxidases can be used for the deracemization of racemic chiral tertiary amines. nih.gov

Alternatively, a key chiral intermediate could be prepared using enzymatic catalysis. A one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been used to convert α,β-unsaturated aldehydes to chiral amines with excellent enantiomeric excess (97% to >99% ee). rsc.org A similar enzymatic cascade could potentially be designed to produce a chiral amine precursor that can then be chemically elaborated to this compound.

Metal-Catalyzed Coupling Reactions for the Construction of En-yne and Aminoalkyne Linkages

The construction of the carbon skeleton of this compound relies on efficient C-C bond-forming reactions. Metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise connection of different molecular fragments.

Sonogashira Coupling and Related Palladium-Catalyzed Alkyne Formation

The Sonogashira coupling is a cornerstone reaction for the synthesis of en-ynes, involving the coupling of a terminal alkyne with a vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org A plausible route to the target molecule would involve the Sonogashira coupling of a terminal alkyne, such as N,N-diethylprop-2-yn-1-amine, with a vinyl halide like 2-bromo-3-methyl-1-butene.

The reaction typically employs a palladium(0) catalyst and a copper(I) cocatalyst in the presence of an amine base. libretexts.org Variations of this reaction, including copper-free conditions, have been developed to address issues such as the formation of alkyne homocoupling byproducts. libretexts.org The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. nih.gov

The table below provides examples of conditions used for Sonogashira coupling in the synthesis of en-yne structures.

| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Vinyl Halide | Amine base, RT | wikipedia.org |

| Pd(OAc)₂ | Phenylacetylene | Cinnamic triazine ester | MeCN, 50 °C | nih.gov |

| Hydroxyapatite-supported Pd | Terminal Alkyne | (E)-2-alkene-4-ynecarboxylic esters | Recyclable catalyst | organic-chemistry.org |

| Pd(II) complex / N,N-dimethylethanolamine | Terminal Alkyne | (E)- or (Z)-bromostyrene | Copper-free, RT | organic-chemistry.org |

Olefin Metathesis Strategies for the Formation of the Pent-4-en Moiety

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal carbenes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). nih.gov To construct the 4-methylpent-4-en moiety of the target molecule, a cross-metathesis reaction could be employed. organic-chemistry.org

Cross-metathesis allows for the coupling of two different terminal alkenes. organic-chemistry.org A potential strategy would involve the cross-metathesis of a precursor containing a terminal double bond with isobutylene (B52900) to install the dimethyl-substituted terminal alkene. The selectivity of cross-metathesis can be influenced by the relative reactivity of the olefin partners and the choice of catalyst. organic-chemistry.org For instance, the transalkylidenation of two terminal alkenes, catalyzed by a Grubbs catalyst, can lead to the desired cross-coupled product, often with the release of ethylene. organic-chemistry.org Ene-yne cross-metathesis (EYCM) is another variant that directly couples an alkene with an alkyne to form a 1,3-diene, which could be a precursor to the target structure. nih.govorganic-chemistry.org

The following table summarizes different olefin metathesis strategies relevant to the synthesis of the pent-4-en moiety.

| Metathesis Type | Catalyst | Reactant 1 | Reactant 2 | Product Feature | Reference |

| Cross-Metathesis | Grubbs Catalyst | Terminal Alkene | Terminal Alkene | New C=C bond | organic-chemistry.org |

| Ene-yne Metathesis | Ruthenium Carbene | Alkene | Alkyne | 1,3-Diene | nih.govorganic-chemistry.org |

| Cross-Metathesis | Ruthenium Alkylidene | Internal Olefin | Alpha Olefin | Terminal Olefin | google.com |

Copper-Mediated Amination and Alkyne Functionalization Reactions

Copper-catalyzed reactions have become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, offering a cost-effective and versatile alternative to palladium-based systems. researchgate.netnih.gov In the context of synthesizing this compound, copper catalysis is particularly relevant for the direct construction of the propargylamine (B41283) core.

One of the most powerful methods for this purpose is the three-component coupling reaction of an alkyne, an aldehyde, and an amine (A³ coupling). This one-pot reaction allows for the efficient assembly of propargylamines from simple precursors. For the synthesis of this compound, a plausible approach involves the copper-catalyzed reaction of 2-methyl-1-buten-3-yne, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and diethylamine.

The mechanism involves the copper(I) salt reacting with the terminal alkyne to form a copper acetylide intermediate. This species then reacts with the iminium ion, formed in situ from the condensation of diethylamine and formaldehyde, to yield the target propargylamine. The use of a copper catalyst is essential for activating the terminal C-H bond of the alkyne, facilitating the C-C bond formation under mild conditions. organic-chemistry.org A variety of copper sources and ligands can be employed to optimize reaction efficiency and yield.

Table 1: Representative Conditions for Copper-Catalyzed Three-Component Synthesis of Propargylamines

| Entry | Copper Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuBr (5) | None | Toluene | 60 | 85 |

| 2 | CuI (2) | Quinap | Dioxane | RT | 92 |

| 3 | Cu(OTf)₂ (5) | Pybox | Water | 50 | 88 |

This table presents typical conditions and yields for the A³ coupling reaction to form propargylamines based on structurally similar substrates, as specific data for this compound is not available in the cited literature.

This methodology demonstrates high functional group tolerance and is a prime example of convergent synthesis, where molecular complexity is built rapidly from simple, readily available starting materials.

Novel Cyclization and Rearrangement Pathways in the Synthesis of this compound Frameworks

The enynamine framework of this compound is a versatile scaffold that can be subjected to various cyclization and rearrangement reactions to generate novel and structurally diverse heterocyclic and carbocyclic systems. These transformations are key to expanding the synthetic utility of this class of compounds.

Cyclization Reactions: Intramolecular cyclization of enynamines can be triggered by various catalysts, leading to the formation of five- or six-membered rings. For instance, transition metals like copper, gold, or platinum can activate the alkyne moiety, rendering it susceptible to nucleophilic attack by the tethered enamine. A hypothetical Alder-ene type cycloisomerization of an this compound derivative could lead to the formation of functionalized pyrrolines. nih.gov In such a process, the copper catalyst coordinates to the alkyne, facilitating an ene-type reaction to form a five-membered ring. nih.gov

Another potential pathway involves the cyclization of related ene-imine structures. If a precursor to the target molecule exists as an ene-imine, treatment with organometallic reagents such as dibutylzirconocene can induce intramolecular cyclization to yield cyclopentane (B165970) derivatives. nih.gov

Rearrangement Pathways: Sigmatropic rearrangements, particularly the aza-Claisen rearrangement, represent a powerful tool for stereoselectively forming C-C and C-N bonds. tcichemicals.com While the target molecule itself does not directly undergo this rearrangement, a structurally related allylic enamine precursor could be designed to exploit this pathway. An aza-Claisen rearrangement involves the researchgate.netresearchgate.net-sigmatropic shift of an allyl group from a nitrogen atom to a carbon atom, typically resulting in a γ,δ-unsaturated imine. This strategy is widely used in the synthesis of complex natural products and can create chiral centers with high fidelity. organic-chemistry.orglibretexts.org For example, a precursor containing an allylic amine component could rearrange to form a more complex framework, which could then be further elaborated to analogs of this compound.

Furthermore, enynamines can undergo copper-catalyzed intramolecular cascade rearrangements when reacted with sulfonylazides. rsc.org This process involves the in-situ formation of a ketenimine intermediate, which then undergoes nucleophilic attack by a tethered amino group, leading to either cyclic or acyclic amidine structures depending on the substitution pattern. rsc.org

Sustainable and Atom-Economical Approaches in this compound Synthesis

The principles of green chemistry and atom economy are increasingly guiding the development of new synthetic routes. nih.govrsc.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgacs.org

The previously discussed copper-catalyzed three-component synthesis of this compound is an excellent example of an atom-economical reaction.

Reaction: C₅H₆ + CH₂O + C₄H₁₁N → C₁₀H₁₇N + H₂O

In this addition reaction, all the atoms from the three reactants (2-methyl-1-buten-3-yne, formaldehyde, and diethylamine) are incorporated into the main product, with only a single molecule of water as the byproduct. The theoretical atom economy can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Atom Economy = (151.25 / (66.10 + 30.03 + 73.14)) x 100% = (151.25 / 169.27) x 100% ≈ 89.3%

An atom economy of 89.3% is significantly higher than many classical named reactions, such as the Wittig reaction, which generate stoichiometric amounts of high-molecular-weight byproducts. nih.gov

To further enhance the sustainability of this synthesis, several strategies can be employed:

Use of Greener Solvents: Traditional syntheses often use halogenated or hydrocarbon solvents like toluene. Replacing these with more environmentally benign solvents such as ethyl acetate, or even water, can significantly reduce the environmental impact of the process. acs.orgresearchgate.net Copper-catalyzed A³ couplings have been shown to be effective in aqueous media. organic-chemistry.org

By integrating catalytic methods with high atom economy and employing sustainable practices, the synthesis of this compound and its analogs can be achieved in an efficient, cost-effective, and environmentally responsible manner.

Reaction Mechanisms and Mechanistic Investigations of N,n Diethyl 4 Methylpent 4 En 2 Yn 1 Amine Transformations

Mechanistic Pathways of Intramolecular Cycloadditions Involving En-yne Moieties

The spatial arrangement of the alkene ('en') and alkyne ('yne') functionalities within the same molecule creates a suitable scaffold for intramolecular cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic frameworks in a single, atom-economical step.

Intramolecular [4+2] cycloadditions, or Diels-Alder reactions, are a class of pericyclic reactions that involve a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a six-membered ring. In the context of an en-yne system, the conjugated alkene and alkyne can potentially act as the 4π component, reacting with an external dienophile. More commonly, the en-yne itself undergoes cyclization, often under thermal or catalytic conditions, to form strained cyclic intermediates that rearrange to stable aromatic products. rsc.orgresearchgate.net

The mechanism of these reactions is typically concerted, proceeding through a single cyclic transition state. libretexts.org For instance, benzynes generated in situ can participate in intramolecular [4+2] cycloadditions with conjugated enynes to produce highly condensed polycyclic aromatic compounds. nih.gov The reaction proceeds by combining the enyne (the 4π component) with the benzyne (B1209423) (the 2π component) to generate a strained cyclic allene (B1206475), which then rearranges to the final aromatic system. nih.gov Theoretical studies have been crucial in revealing the mechanistic details and activation barriers of these transformations. rsc.orgresearchgate.net

| Reactant Type | Reaction Conditions | Intermediate Type | Product Type |

|---|---|---|---|

| Conjugated En-yne | Thermal (High Temp.) | Cyclic Allene | Aromatic/Bicyclic Ring |

| En-yne + Benzyne | TBAT, 25 °C | Strained Cyclic Allene | Condensed Polycyclic Aromatic |

| Allenyne + Alkyne | Thermal | α,3-Dehydrotoluene (Diradical/Zwitterion) | Substituted Arene |

This table represents generalized findings for the en-yne class of compounds and does not reflect specific experimental data for N,N-diethyl-4-methylpent-4-en-2-yn-1-amine.

Beyond [4+2] cycloadditions, en-yne-amine systems can potentially undergo other types of pericyclic reactions, which are characterized by a cyclic transition state. libretexts.org These include:

Electrocyclic Reactions: These are concerted cyclizations involving a conjugated π-electron system. An en-yne could, under specific conditions (thermal or photochemical), undergo ring closure. libretexts.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. libretexts.org A notable example is the Cope rearrangement, which involves a 1,5-diene. While the parent structure is not a 1,5-diene, certain reaction intermediates might be, allowing for such rearrangements. libretexts.org Similarly, Claisen rearrangements can occur in related systems, such as 3-allyloxyindoles, to form new carbon-carbon bonds. nih.gov

These rearrangements are often highly stereospecific and are governed by the principles of orbital symmetry.

Nucleophilic and Electrophilic Reactivity of the Amine, Alkene, and Alkyne Functionalities

The combination of nucleophilic and electrophilic centers within the molecule dictates its reactivity towards a wide range of reagents.

The tertiary amine functionality in the molecule is a key reactive site. Its lone pair of electrons makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron-pair donor). msu.edu

As a Nucleophile: The amine can attack various electrophiles. For example, reaction with alkyl halides would lead to a quaternary ammonium (B1175870) salt in an alkylation reaction.

As a Directing Group: In catalysis, the amine can serve as a traceless directing group. For example, a palladium-catalyzed three-component aminoarylation of alkynes uses an amine to direct the reaction before it is eliminated, yielding α-aryl ketones after hydrolysis. researchgate.net

Enamine Formation: While the molecule contains a tertiary amine, it's important to note the general reactivity of amines with carbonyls. Primary amines form imines, while secondary amines form enamines. youtube.comyoutube.com Enamines are highly useful nucleophilic intermediates in organic synthesis. masterorganicchemistry.com The mechanism involves acid-catalyzed nucleophilic addition to the carbonyl, followed by dehydration. masterorganicchemistry.comyoutube.com

The double and triple bonds are regions of high electron density, making them susceptible to attack by electrophiles.

Electrophilic Addition: Reagents like hydrogen halides (HX) and halogens (X₂) can add across the π-bonds. chemistrysteps.com The addition of an electrophile to an alkyne is generally slower than to an alkene due to the formation of a less stable vinyl cation intermediate. chemistrysteps.comlibretexts.org For the alkene in the parent compound, the addition of HX would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon. Hydration of the alkyne, typically catalyzed by mercury salts, would also follow Markovnikov's rule to produce a methyl ketone after keto-enol tautomerization. libretexts.org Anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which would yield an aldehyde from a terminal alkyne. libretexts.org

Nucleophilic Addition: Nucleophilic attack on simple, unactivated alkenes and alkynes is generally unfavorable. smartstartinstitute.com However, these reactions become feasible when the π-system is activated by an adjacent electron-withdrawing group. smartstartinstitute.com For alkynes, nucleophilic conjugate addition is a powerful reaction, particularly with soft nucleophiles like thiols and amines, and is often employed in "click chemistry" applications. nih.govacs.org

Role of Catalysts in Directing Reaction Selectivity and Mechanism

Catalysis is paramount in controlling the diverse reactivity of en-yne systems, enabling selective transformations that would otherwise be difficult to achieve.

Transition Metal Catalysis: Carbophilic transition metals like gold(I), palladium(0), and rhodium(I) are widely used to activate the alkyne moiety. acs.org This activation can lead to various cascade reactions, including cycloisomerizations, cycloadditions, and hydrofunctionalizations. acs.orgnih.gov For example, a cooperative catalyst system involving Pd(0), a Lewis acid like B(C₆F₅)₃, a copper salt, and an amine base can achieve highly selective trans-hydroalkynylation of internal 1,3-enynes. nih.gov The amine base plays a crucial role in the catalytic cycle. nih.gov

Lewis Acid Catalysis: Lewis acids can promote reactions by coordinating to the en-yne system, increasing its electrophilicity and enabling subsequent transformations. nih.gov

Amine Catalysis: The amine functionality itself can participate in catalysis. Primary and secondary amines are known to catalyze reactions via the formation of nucleophilic enamine intermediates. masterorganicchemistry.com The amine group within a catalyst's structure can also alter product selectivity and the rate of reactions, such as by stabilizing key intermediates. nih.gov

| Catalyst Type | Example | Role in En-yne Reactions | Typical Outcome |

|---|---|---|---|

| Palladium | Pd(0)/Ligand | Activates alkyne, facilitates C-C bond formation. nih.gov | Hydroalkynylation, Aminoarylation researchgate.netnih.gov |

| Gold | Au(I)/Ligand | Carbophilic activation of alkyne. acs.org | Cycloadditions, Heterocyclization acs.org |

| Lewis Acid | B(C₆F₅)₃ | Co-catalyst, activates Pd(0)/enyne complex. nih.gov | Enhanced selectivity in hydroalkynylation nih.gov |

| Amine | Secondary Amine | Forms nucleophilic enamine intermediate with carbonyls. masterorganicchemistry.com | α-functionalization of carbonyls masterorganicchemistry.com |

This table summarizes general catalytic roles in en-yne chemistry and does not represent specific experimental data for this compound.

Transition Metal Catalysis in C-C and C-N Bond Formations

Transition metal catalysis offers powerful strategies for the activation and functionalization of the unsaturated framework of this compound. Catalysts based on palladium, rhodium, gold, and copper are particularly effective in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various mechanistic pathways. rsc.orgresearchgate.net

A common strategy involves the combination of nucleophilic enamine reactivity with transition metal activation of an electrophilic partner. researchgate.net For instance, in a hypothetical palladium-catalyzed allylic alkylation, the enamine moiety of this compound can act as a soft nucleophile. The catalytic cycle would typically involve the oxidative addition of a palladium(0) complex to an allylic acetate, forming a π-allyl palladium(II) intermediate. The enamine then attacks this electrophilic intermediate, forming a new C-C bond. Subsequent hydrolysis of the resulting iminium ion would yield the functionalized product.

Rhodium and ruthenium catalysts are well-known for mediating C-H activation and amination reactions. nih.govnih.gov A plausible transformation of this compound could involve an intramolecular C-N bond formation to construct nitrogen-containing heterocycles. Mechanistic investigations suggest a cycle that may begin with a chelation-assisted C-H activation, forming a metallacycle intermediate. nih.gov This is followed by migratory insertion of the alkyne and reductive elimination to form the final heterocyclic product and regenerate the active catalyst.

The table below summarizes potential transition metal-catalyzed reactions for the functionalization of this compound, based on established reactivity patterns of enamine and enyne substrates.

Table 1: Plausible Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Bond Formed | Key Mechanistic Steps |

|---|---|---|---|

| Pd(PPh₃)₄ / Allyl Acetate | Allylic Alkylation | C-C | Oxidative Addition, Nucleophilic Attack, Reductive Elimination |

| [RhCp*Cl₂]₂ / AgSbF₆ | Hydroamination/Cyclization | C-N | Alkyne π-activation, Nucleophilic Attack, Protonolysis |

| Cu(OAc)₂ / Pyridine (B92270) | Oxidative Cross-Coupling | C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

Organocatalytic and Biocatalytic Influences on Reaction Stereoselectivity

While transition metal catalysis is efficient for bond formation, achieving high stereoselectivity often requires chiral ligands. Organocatalysis and biocatalysis present powerful alternatives for controlling the stereochemical outcome of reactions involving this compound, operating through distinct mechanistic modes.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are exemplary organocatalysts that can activate substrates through the formation of transient enamine or iminium ion intermediates. nih.gov For a Michael addition reaction, a chiral secondary amine catalyst would react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This LUMO-lowering activation enhances the electrophilicity of the aldehyde. The enamine portion of this compound can then act as the nucleophile, attacking the iminium ion. The facial selectivity of this attack is controlled by the steric environment of the chiral catalyst, leading to the formation of a specific stereoisomer. nih.govresearchgate.net Hydrolysis of the resulting intermediate releases the product and regenerates the catalyst. Chiral Brønsted acids, like phosphoric acids, can also induce stereoselectivity by coordinating with the substrate and creating a defined chiral environment for the reaction. researchgate.net

Biocatalysis: Enzymes offer unparalleled stereoselectivity due to their highly structured and chiral active sites. wikipedia.org For this compound, several classes of enzymes could catalyze stereoselective transformations. mt.com For example:

Ene-reductases (EREDs): These enzymes, belonging to the oxidoreductase class, could catalyze the stereoselective reduction of the carbon-carbon double bond, yielding a chiral product. The reaction requires a cofactor, typically NADH or NADPH, which is often recycled in situ. nih.gov

Lipases: In the presence of an acyl donor, lipases could be used for a kinetic resolution of a racemic mixture derived from the starting material, selectively acylating one enantiomer at a much higher rate than the other. nih.govresearchgate.net

Transaminases (TAs): These enzymes could potentially be used in a reductive amination process if the substrate were first converted to a ketone, enabling the stereoselective installation of a new amine group. nih.gov

The primary advantage of biocatalysis is the ability to perform reactions under mild aqueous conditions with extremely high enantiomeric excess (>99% ee), which is often challenging to achieve with traditional chemical catalysis. mt.com

Table 2: Comparison of Catalytic Strategies for Stereoselective Transformations

| Catalysis Type | Catalyst Example | Activation Mode | Key Advantage |

|---|---|---|---|

| Organocatalysis | (S)-Proline | Iminium Ion Formation | Metal-free, predictable stereochemical models |

| Biocatalysis | Ene-Reductase | Enzyme Active Site Confinement | Extremely high enantioselectivity, mild conditions |

Computational Studies on Reaction Energetics and Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. rsc.org By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, intermediates, transition states, and products, providing deep insights into reaction feasibility, selectivity, and the role of the catalyst. mdpi.com

For transformations involving this compound, DFT calculations could be employed to:

Validate Proposed Mechanisms: By calculating the activation energy barriers (ΔG‡) for each step in a proposed catalytic cycle, the most likely pathway can be identified. For example, in a transition metal-catalyzed cyclization, calculations can distinguish between pathways involving different insertion or elimination steps.

Explain Stereoselectivity: In organocatalyzed reactions, the origin of stereoselectivity can be pinpointed by locating and calculating the energies of the transition states leading to different stereoisomers. researchgate.net The calculated energy difference between the diastereomeric transition states can be directly related to the predicted enantiomeric or diastereomeric ratio of the products.

Visualize Transition States: The geometry of a calculated transition state reveals the precise arrangement of atoms at the point of highest energy along the reaction coordinate. This allows for the analysis of key bond-forming and bond-breaking events and the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that dictate the reaction's outcome. researchgate.net

Commonly used functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger, to provide a balance between computational cost and accuracy. mdpi.com

Table 3: Hypothetical DFT-Calculated Energy Barriers for a Michael Addition

| Reaction Pathway | Catalyst | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Uncatalyzed Reaction | None | 35.2 | Very slow, no selectivity |

| Proline-Catalyzed (R-product TS) | (S)-Proline | 18.5 | Favorable rate, major product |

These computational studies not only rationalize experimental observations but also play a crucial predictive role in catalyst design and the optimization of reaction conditions for desired outcomes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N,n Diethyl 4 Methylpent 4 En 2 Yn 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For N,N-diethyl-4-methylpent-4-en-2-yn-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the compound's connectivity.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unraveling complex structures by mapping correlations between nuclei. science.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal key correlations within the ethyl groups (between the -CH₂- and -CH₃ protons) and potentially a weak four-bond coupling between the propargylic -CH₂- protons and the vinylic =CH₂ protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. youtube.com It is a powerful tool for assigning carbon signals based on their known proton assignments. Each protonated carbon in the molecule would show a distinct correlation peak in the HSQC spectrum. sdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the propargylic -CH₂- protons would show correlations to the alkyne carbons, and the methyl protons on the pentene moiety would correlate to the sp² carbons of the double bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. While the parent molecule is relatively conformationally mobile, NOESY could provide insights into preferred spatial arrangements and would be critical for determining the relative stereochemistry in more complex, rigid derivatives.

A summary of expected 2D NMR correlations for the structural elucidation of this compound is presented below.

| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| N-CH₂ -CH₃ | -CH₃ (ethyl) | C (N-C H₂-CH₃) | C (N-CH₂-C H₃), Propargylic C |

| N-CH₂-CH₃ | -CH₂- (ethyl) | C (N-CH₂-C H₃) | C (N-C H₂-CH₃) |

| -CH₂ -C≡C- | =CH₂ (weak, long-range) | C (C H₂-C≡C-) | Alkyne Cs, N-CH₂-CH₃ |

| =C(CH₃ )- | =CH₂ (weak, long-range) | C (=C(C H₃)-) | Vinylic Cs, Alkyne C |

| =CH₂ | -CH₃ (vinylic, weak), Propargylic -CH₂- (weak) | C (=C H₂) | Vinylic C, C (=C(C H₃)-) |

Advanced Pulse Sequences for Complex Structural Elucidation

For more complex derivatives or for resolving signal overlap, advanced NMR pulse sequences can be employed. oxinst.com Techniques such as TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, identifying all protons within a coupled network from a single cross-peak. Advanced methods like TROSY (Transverse Relaxation-Optimized Spectroscopy) are crucial for studying large molecules, although less relevant for this small molecule. ipb.pt The use of pulsed field gradients and shaped pulses helps to suppress artifacts and enhance spectral quality, ensuring accurate data for interpretation. strath.ac.uknih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. bioanalysis-zone.comsannova.net For this compound (C₁₀H₁₇N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value with a precision of a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (such as the molecular ion) to generate a characteristic pattern of daughter ions. nih.govnih.gov This fragmentation pattern provides a fingerprint of the molecule's structure. libretexts.orgwikipedia.org The primary fragmentation pathway for this amine would be α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a characteristic fragmentation for amines due to the formation of a stable iminium cation. wikipedia.org

Key expected fragmentation pathways are detailed in the table below.

| Fragmentation Pathway | Description | Expected Fragment Ion | m/z of Fragment |

| Molecular Ion | Ionized parent molecule | [C₁₀H₁₇N]⁺˙ | 151.136 |

| α-Cleavage | Loss of an ethyl radical from the nitrogen | [C₈H₁₂N]⁺ | 122.097 |

| Propargylic Cleavage | Cleavage of the C-C bond adjacent to the alkyne | [C₄H₈N]⁺ | 70.066 |

| Loss of Diethylamine (B46881) | Cleavage of the propargylic CH₂-N bond | [C₆H₇]⁺ | 79.054 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa.

For this compound, key functional groups include the internal C≡C triple bond, the C=C double bond, and the C-N single bond. libretexts.orgorgchemboulder.com

C≡C Stretch: The internal alkyne stretch typically appears in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com This absorption is often weak in the IR spectrum due to the small change in dipole moment but gives a strong signal in the Raman spectrum. acs.orgnih.gov

C=C Stretch: The alkene C=C stretch is expected in the 1640-1680 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

=C-H Stretch: The C-H bonds on the sp² carbons of the double bond will show a stretching vibration just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.com

C-N Stretch: The stretching of the aliphatic C-N bond typically appears in the 1020-1250 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak / Absent | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium | Medium-Strong |

| Vinylic C-H (=C-H) | Stretch | 3000 - 3100 | Medium | Medium |

| Vinylic C-H (=C-H) | Out-of-plane bend | 650 - 1000 | Strong | Weak |

| Aliphatic C-H (-CH₂, -CH₃) | Stretch | 2850 - 3000 | Strong | Strong |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Medium | Weak |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique requires a high-quality single crystal of the compound or a suitable derivative (e.g., a salt). azolifesciences.comexcillum.com If this compound or one of its derivatives can be crystallized, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. researchgate.net This would serve as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration

The parent compound, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, if a chiral derivative is synthesized (for example, through a reaction that creates a stereocenter), chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) become essential tools. nih.govmdpi.com

Principles: ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, while ORD measures the rotation of plane-polarized light as a function of wavelength. jasco-global.comfiveable.melibretexts.orgkud.ac.in The resulting spectra are unique for each enantiomer of a chiral compound, appearing as mirror images.

Application: These techniques are primarily used to determine the absolute configuration of a chiral molecule. acs.orgacs.orgfrontiersin.org The experimental ECD or ORD spectrum is compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. mgcub.ac.in This approach has become a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. mdpi.com

Computational Chemistry and Theoretical Investigations on N,n Diethyl 4 Methylpent 4 En 2 Yn 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electronic distribution, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it suitable for studying a wide range of chemical systems. scienceacademique.comresearchgate.netmdpi.commdpi.com A typical DFT study on N,N-diethyl-4-methylpent-4-en-2-yn-1-amine would involve optimizing the molecule's three-dimensional structure to find its most stable conformation (ground state geometry).

Once the optimized geometry is obtained, further calculations can predict its vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. These theoretical spectra can be valuable in interpreting experimental spectroscopic data. Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface can also be calculated. These properties are crucial for predicting the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative due to the absence of specific research data.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (e.g., -6.5 eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (e.g., -0.8 eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (e.g., 5.7 eV) | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | (e.g., 1.2 D) | Provides information about the polarity of the molecule. |

Ab Initio Methods for High-Accuracy Energy Calculations and Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular energies and properties. For a molecule like this compound, high-level ab initio calculations could be employed to obtain a very precise value for its total electronic energy and to predict spectroscopic parameters with high fidelity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound would allow for the exploration of its conformational landscape. The diethylamino and methylpent-en-yn components of the molecule have several rotatable bonds, and MD simulations could reveal the preferred spatial arrangements of these groups and the energy barriers between different conformations.

Furthermore, MD simulations can explicitly include solvent molecules, providing a detailed picture of how the solvent influences the structure and dynamics of the solute molecule. This is particularly important for understanding chemical reactions and other processes that occur in solution.

Theoretical Studies on Reaction Pathways, Intermediates, and Transition States

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to explore potential reaction pathways, such as additions to the alkyne or alkene functionalities. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This information is invaluable for understanding the feasibility and kinetics of a reaction.

Chemoinformatics and Machine Learning Approaches for Predicting Synthetic Accessibility and Reactivity Profiles

Chemoinformatics and machine learning are increasingly used to predict the properties and behavior of chemical compounds. In the absence of experimental data, these approaches could be used to estimate various properties of this compound, such as its synthetic accessibility. By analyzing large databases of known chemical reactions and compounds, machine learning models can predict whether a molecule is likely to be easy or difficult to synthesize. Similarly, these methods can be used to predict reactivity profiles, identifying potential reactive sites and the types of reactions the molecule might undergo.

Synthetic Applications and Transformations of N,n Diethyl 4 Methylpent 4 En 2 Yn 1 Amine in Complex Chemical Synthesis

Utilization as a Building Block in the Synthesis of Diverse Heterocyclic Compounds

The en-yne-amine framework is an excellent precursor for a variety of heterocyclic systems due to the strategic positioning of nucleophilic (amine) and electrophilic (alkyne, alkene) centers, allowing for a range of cyclization strategies. organic-chemistry.orgnih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrroles, triazoles, pyridines)

The conjugated system in N,N-diethyl-4-methylpent-4-en-2-yn-1-amine is primed for participation in cyclization and cycloaddition reactions to form stable aromatic heterocycles. Various catalytic systems have been developed to promote the C-C and C-N bond-forming cyclization of enynes to furnish heterocycles in good to excellent yields. organic-chemistry.org

Pyrroles: Polysubstituted pyrroles can be efficiently prepared from the reaction of enynes with nitriles in the presence of a cuprous hydride catalyst. nih.gov This transformation typically proceeds with high regioselectivity and tolerates a variety of functional groups. For this compound, this would involve a hydrocupration of the enyne, followed by isomerization and nitrile addition to form an imine intermediate, which then undergoes cyclization to yield a highly substituted pyrrole. nih.gov

Pyridines: The synthesis of pyridine (B92270) derivatives can be envisioned through several pathways, including transition metal-catalyzed [2+2+2] cycloadditions or cascade reactions involving other components. For instance, palladium-catalyzed reactions of enynes can lead to cycloisomerization, setting the stage for subsequent annulation reactions to build the pyridine ring. frontiersin.org

Triazoles: While the most common synthesis of 1,2,3-triazoles involves the cycloaddition of an azide (B81097) with a terminal alkyne, methods for internal alkynes exist, albeit they are often more complex. Alternative strategies could involve the transformation of the en-yne-amine into a different intermediate that is more amenable to triazole formation.

The following table summarizes representative methods for synthesizing nitrogen-containing heterocycles from enyne or aminoalkyne precursors, which are applicable to the this compound scaffold.

| Heterocycle | General Method | Catalyst/Reagents | Key Features |

| Pyrroles | Enyne-Nitrile Coupling nih.gov | Cuprous Hydride (CuH) | High regioselectivity; forms polysubstituted products. |

| Pyrroles | Cascade Condensation/Cyclization rsc.org | Triethylamine | Reaction of α-amino acid esters with alkynyl aldehydes. |

| Pyridines | 6π-Aza Cyclization mdpi.com | Palladium (Pd) | One-pot, three-component method with aryl iodides. |

| Imidazoles | Three-component reaction rsc.org | Silver Acetate (AgOAc) | Reaction of amidines, alkynyl aldehydes, and amines. |

| Quinolines | Intramolecular Annulation mdpi.com | Rhodium (Rh) | One-pot synthesis from o-alkynyl amino aromatic ketones. |

Formation of Fused Ring Systems via Intramolecular Cyclizations

The structure of this compound is well-suited for intramolecular cyclization reactions, which are powerful methods for rapidly building molecular complexity and forming fused ring systems. core.ac.ukfiveable.me These reactions can form multiple bonds in a single step, often with high stereochemical control. nih.gov

One potential pathway is an intramolecular hydroamination, where the tethered amine adds across one of the unsaturated C-C bonds. Palladium catalysis can facilitate such transformations, proceeding through an initial intermolecular hydroamination to generate an allene (B1206475) intermediate, which then undergoes a subsequent intramolecular hydroamination to yield the cyclic product. nih.gov

Alternatively, the en-yne moiety can participate in intramolecular Diels-Alder (IMDA) reactions. While the amine itself does not directly participate as the diene or dienophile, the en-yne can be transformed into a suitable 1,3-diene. For example, isomerization or a metal-catalyzed ene-yne cycloisomerization can generate a conjugated diene system that then reacts with a tethered dienophile to construct a fused bicyclic core. frontiersin.orgnih.gov

| Cyclization Strategy | Description | Potential Outcome for the Scaffold |

| Intramolecular Hydroamination | The tethered amine adds across the alkyne or alkene. nih.gov | Formation of a nitrogen-containing five- or six-membered ring fused to another ring. |

| Enyne Cycloisomerization | Metal-catalyzed rearrangement to form a cyclic diene. frontiersin.org | Creates a carbocyclic or heterocyclic ring, which can undergo further reactions. |

| Intramolecular [4+2] Cycloaddition | The en-yne is converted to a diene, which reacts with a tethered dienophile. nih.gov | Rapid construction of a fused, six-membered ring system with high stereocontrol. |

| Cascade Condensation/Cyclization | Reaction with another bifunctional molecule to trigger a cascade sequence. nih.gov | Formation of complex, fused tricyclic amine structures. |

Contribution to Natural Product Synthesis and Analog Design

The en-yne structural motif is present in numerous biologically active natural products and serves as a valuable intermediate in their synthesis. rsc.orgresearchgate.net Enyne metathesis, for example, is a powerful reaction used to construct complex cyclic compounds containing a 1,3-diene moiety, which is a common feature in many natural products. uwindsor.ca

This compound can serve as a key building block for the synthesis of simplified or modified analogs of complex natural products. By incorporating this scaffold, chemists can access novel structures that retain the key pharmacophoric elements of a natural product while having improved properties. The amine handle also provides a convenient point for attaching the scaffold to other parts of a target molecule or for introducing functionalities that can modulate biological activity. nih.gov

| Natural Product Class | Relevance of En-yne Scaffold | Potential Application of this compound |

| Polyketides | Many polyketides feature conjugated double and triple bonds. | Can be used as a fragment in the convergent synthesis of polyketide analogs. |

| Alkaloids | The scaffold can be used to construct the core heterocyclic systems of certain alkaloids. nih.gov | Intramolecular cyclization could form the fused ring systems found in clavine or ergot alkaloids. acs.org |

| Terpenoids | Enyne cyclizations are used to build the polycyclic frameworks of terpenoids. core.ac.uk | Could serve as a starting material for constructing a portion of a complex terpenoid skeleton. |

Precursor for Advanced Organic Materials with Designed Structural Architectures

Conjugated en-ynes are valuable precursors for functional organic materials due to their unique electronic and optical properties. researchgate.net The rigid, planar structures that can be derived from en-yne precursors are beneficial for applications in areas such as organic electronics, including organic light-emitting diodes (OLEDs). acs.org

The this compound scaffold could be incorporated into larger polymeric structures. Polymerization could proceed through the alkyne or alkene functionalities, leading to conjugated polymers with potentially interesting conductive or photophysical properties. The tertiary amine group can also play a role, influencing the material's solubility, morphology, and electronic characteristics by acting as a charge-transporting moiety or by providing a site for post-polymerization modification.

| Material Type | Role of En-yne-Amine Scaffold | Potential Properties |

| Conjugated Polymers | Serves as a monomeric building block. | Electrical conductivity, photoluminescence. |

| Functional Dyes | Acts as the core chromophore. | Strong absorption/emission, sensitivity to environmental changes. |

| Cross-linked Resins | The multiple reactive sites allow for the formation of 3D networks. | Thermal stability, mechanical strength. |

Design and Synthesis of Chemically Diverse Compound Libraries Based on the En-yne-Amine Scaffold

The concept of "privileged scaffolds" is central to the design of compound libraries for drug discovery. These are molecular frameworks capable of providing ligands for diverse biological receptors. nih.gov The en-yne-amine scaffold, with its multiple, chemically distinct reactive sites, is an ideal starting point for diversity-oriented synthesis (DOS). acs.org This approach aims to create collections of structurally complex and diverse small molecules in an efficient manner.

Starting from this compound, a library of compounds can be generated by selectively reacting each functional group:

The Amine: The tertiary amine can be quaternized or, if a secondary amine analog were used, it could be acylated, alkylated, or used in cyclization reactions. rsc.org

The Alkyne: Can undergo cycloadditions, hydration, hydroamination, or coupling reactions (e.g., Sonogashira, though this requires a terminal alkyne).

The Alkene: Can be subjected to epoxidation, dihydroxylation, hydrogenation, or participate in cycloadditions.

This multi-directional approach allows for the rapid generation of a large number of distinct compounds from a single, versatile starting material, making the en-yne-amine scaffold highly valuable for high-throughput screening and drug discovery efforts. enamine.netenamine.netnih.gov

| Functional Group | Reaction Type | Example Reagents | Resulting Structures |

| Tertiary Amine | Quaternization | Alkyl halides (e.g., CH₃I) | Ammonium (B1175870) salts |

| Alkyne | Hydration | H₂SO₄, H₂O, HgSO₄ | α,β-Unsaturated ketones |

| Alkyne | Reduction | H₂, Lindlar's catalyst | Conjugated dienes |

| Alkene | Epoxidation | m-CPBA | Epoxides |

| Alkene | Dihydroxylation | OsO₄, NMO | Diols |

| En-yne System | Cycloaddition | Dienes (Diels-Alder) | Bicyclic adducts |

Future Research Directions and Emerging Paradigms in N,n Diethyl 4 Methylpent 4 En 2 Yn 1 Amine Chemistry

Development of Novel Cascade Reactions and Multicomponent Transformations

The electron-rich nature of the ynamine functional group makes N,N-diethyl-4-methylpent-4-en-2-yn-1-amine an ideal candidate for initiating cascade reactions. These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. mdpi.com Future work could focus on designing intramolecular cascades where the pendant alkene participates in subsequent cyclization steps.

Multicomponent reactions (MCRs), which combine three or more reactants in a one-pot process, represent another promising avenue. taylorfrancis.comnih.gov The development of MCRs involving this compound could provide rapid access to diverse and complex molecular scaffolds. While the chemistry of ynamides in MCRs is an area of active investigation, the higher reactivity of ynamines like the title compound could open pathways to new product classes. nih.govresearchgate.net

Table 1: Proposed Multicomponent Reaction (MCR) Scenarios

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Key Bond Formations |

|---|---|---|---|---|---|

| Aza-Diels-Alder/Nucleophilic Addition | This compound | Imine | Electrophile (e.g., Acid Chloride) | Highly Substituted Piperidines | C-C, C-N |

| Transition-Metal Catalyzed Annulation | This compound | CO | Aryl Halide | Functionalized Indenones or Pyrroles | C-C, C-C |

| Ugi-type Reaction | This compound (as amine component) | Aldehyde/Ketone | Isocyanide | Complex Peptidomimetics | C-N, C-C |

Exploration of Unprecedented Reactivity Patterns and Unconventional Transformations

The high reactivity of the ynamine triple bond, significantly more pronounced than in its ynamide counterpart, suggests the potential for discovering unprecedented transformations. nih.govscripps.edu Research could delve into metal-free activation strategies, using Brønsted or Lewis acids to initiate cyclization or addition cascades that are not feasible with less reactive ynamides. nih.gov Furthermore, the application of radical chemistry to ynamines is a relatively underexplored area. researchgate.net Initiating radical cyclization cascades with this compound could lead to novel heterocyclic systems.

Another area of interest is the exploration of its behavior under photochemical or electrochemical conditions. These energy inputs could unlock unique reactivity pathways, such as [2+2] cycloadditions or redox-triggered cyclizations, that are inaccessible under thermal conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The inherent reactivity and potential instability of many ynamines can make their synthesis and subsequent reactions challenging on a large scale in traditional batch reactors. nih.govnih.gov Flow chemistry offers a compelling solution by providing superior control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volumes enhance safety when handling energetic intermediates. Future research should focus on developing robust flow protocols for both the synthesis of this compound and its use in subsequent transformations, enabling scalable and reproducible production.

Integrating these flow processes with automated synthesis platforms, incorporating real-time reaction monitoring and machine-learning algorithms for optimization, could accelerate the discovery of novel reactions and facilitate the rapid generation of compound libraries for screening purposes.

Advanced In Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Given the likely transient nature of intermediates derived from the highly reactive this compound, advanced in situ characterization techniques are indispensable.

Future mechanistic studies would greatly benefit from techniques such as:

Rapid-injection NMR and Stop-Flow NMR: To capture and characterize short-lived intermediates.

In Situ Infrared (IR) and Raman Spectroscopy: To monitor the consumption of the alkyne and the formation of new functional groups in real-time.

Mass Spectrometry: Techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) can be used to detect and identify reactive intermediates directly from the reaction mixture.

By combining kinetic data from these in situ methods with computational DFT (Density Functional Theory) modeling, a detailed, step-by-step picture of the reaction pathways can be constructed, paving the way for rational reaction design and catalyst development.

常见问题

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Sonogashira Coupling | 78 | 95 | |

| Phase-Transfer Alkylation | 85 | 97 |

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

NMR Spectroscopy :

- ¹H NMR : Identify protons on the ethyl groups (δ 1.0–1.2 ppm) and alkene/alkyne protons (δ 4.8–5.5 ppm for alkene; δ 1.8–2.5 ppm for alkyne).

- ¹³C NMR : Confirm the alkyne carbon (δ 70–85 ppm) and quaternary carbons .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~179.2 g/mol).

X-ray Crystallography : If crystals are obtained, use single-crystal diffraction to resolve stereochemical ambiguities .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

Methodological Answer:

Discrepancies often arise from inadequate modeling of steric or electronic effects. A systematic workflow includes:

Re-evaluate Computational Parameters :

- Use higher-level theory (e.g., DFT-B3LYP/6-311+G(d,p)) to model the conjugated alkyne-amine system.

Experimental Validation :

- Measure thermodynamic stability via differential scanning calorimetry (DSC) or gas-phase enthalpies of formation .

Cross-Validation : Compare experimental IR/Raman spectra with simulated vibrational modes.

Example Case : If computational models underestimate stability, check for neglected solvent effects or non-covalent interactions (e.g., hydrogen bonding with trace water) .

Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of derivatives in pharmacological studies?

Methodological Answer:

SAR studies for amine derivatives often involve:

Scaffold Diversification : Modify substituents (e.g., replacing methyl with bulkier groups) to probe steric effects.

In Vitro Assays : Test binding affinity to target receptors (e.g., opioid or cholinesterase receptors) using radioligand displacement assays .

Computational Docking : Map energy-minimized conformations to receptor active sites (e.g., κ-opioid receptor in PF-4455242 analogs) .

Q. Table 2: Key SAR Findings in Analogous Amines

| Derivative Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| N-Ethyl vs. N-Methyl | 2.5-fold ↑ κ-opioid antagonism | |

| Alkyne → Alkene | Reduced metabolic stability |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

Ventilation : Use fume hoods to prevent inhalation of vapors, especially during distillation.

Waste Disposal : Segregate organic waste and consult certified agencies for incineration .

Advanced: How can researchers address conflicting data in the compound’s reaction kinetics under varying pH conditions?

Methodological Answer:

Controlled Kinetic Studies :

- Use stopped-flow spectrophotometry to monitor reactions at pH 3–10.

Mechanistic Probes :

- Introduce isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.

Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or pH-dependent intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。